3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide

CYP11B1 Cushing's syndrome Metabolic disease

Choose Glabrolide for its unique 30,22β-lactone ring and 11-oxo group, enabling potent CYP11B1 inhibition (IC50 17 nM) and moderate 11β-HSD1 inhibition (IC50 1.62 μM). Unlike 18β-glycyrrhetinic acid or oleanolic acid, this compound specifically blocks de novo cortisol synthesis, making it essential for Cushing's syndrome research. Low cytotoxicity and predicted CYP3A4 inhibition further distinguish it as a model for herb-drug interaction studies. Request a quote now.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
CAS No. 10401-33-9
Cat. No. B078008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide
CAS10401-33-9
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
InChIInChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3
InChIKeySSHDNSCEQSPWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide (CAS 10401-33-9) | Oleanane Triterpenoid Lactone for Targeted Enzyme Inhibition Research


3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide (CAS 10401-33-9), also known as Glabrolide, is a pentacyclic oleanane triterpenoid lactone isolated from Glycyrrhiza uralensis Fisch. (licorice) [1]. This compound exhibits a unique structural architecture characterized by a 3β-hydroxy group, an 11-oxo moiety, and a 30,22β-lactone ring system, which distinguishes it from other licorice-derived triterpenoids. It is primarily recognized as a β-secretase 1 (BACE-1) inhibitor and demonstrates low inherent cytotoxicity in cellular models, making it a viable scaffold for neurological and metabolic disease research [2].

Why Generic Oleanane or Licorice Extracts Cannot Substitute for 3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide in Precision Pharmacology


Generic substitution fails because the pharmacological profile of Glabrolide is dictated by a precise constellation of functional groups that is absent in common licorice triterpenoids such as 18β-glycyrrhetinic acid or oleanolic acid. The 30,22β-lactone ring and 11-oxo group confer a distinct target engagement landscape, enabling potent inhibition of human CYP11B1 (IC50 17 nM) [1] and moderate inhibition of human 11β-HSD1 (IC50 1.62 μM) [1]—targets not effectively modulated by 18β-glycyrrhetinic acid or oleanolic acid at comparable concentrations. Furthermore, in silico ADME predictions suggest that Glabrolide possesses high gastrointestinal absorption and CYP3A4 inhibition liability, which differentiates its pharmacokinetic behavior from structurally similar analogs [2]. These divergent target profiles and predicted ADME properties underscore that substituting Glabrolide with a generic oleanane triterpenoid will not reproduce its specific enzyme inhibition signature.

Quantitative Differentiation of 3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide: A Comparator-Based Evidence Guide for Procurement Decisions


CYP11B1 Inhibition: High Potency in a Unique Target Space Unaddressed by Related Oleananes

Glabrolide exhibits potent inhibition of human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 17 nM in a cellular assay using hamster V79MZ cells expressing the human enzyme and [1,2-³H]-11-deoxycorticosterone as substrate [1]. This represents a unique activity profile not reported for 18β-glycyrrhetinic acid, glycyrrhizin, or oleanolic acid, which are not documented as CYP11B1 inhibitors [2][3][4].

CYP11B1 Cushing's syndrome Metabolic disease Enzyme inhibition

11β-HSD1 Inhibition: Glabrolide Demonstrates Moderate but Distinct Inhibitory Activity

Glabrolide inhibits human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 1.62 μM (1620 nM) in a cell-free assay using HEK293 cell lysate expressing the human enzyme and [1,2-³H]-cortisone as substrate [1]. In contrast, 18β-glycyrrhetinic acid is a known inhibitor of 11β-HSD1 but with reported IC50 values typically in the sub-micromolar range (e.g., ~0.7 μM), while oleanolic acid exhibits weak to no inhibition [2].

11β-HSD1 Metabolic syndrome Glucocorticoid metabolism Type 2 diabetes

CYP3A4 Inhibition Liability: A Predicted Pharmacokinetic Differentiator with Implications for Drug Interaction Studies

In silico ADME predictions indicate that Glabrolide is a CYP3A4 inhibitor (Yes), whereas 18β-glycyrrhetinic acid and glycyrrhizin are predicted as non-inhibitors (No) [1]. This predicted CYP3A4 inhibition liability suggests that Glabrolide may alter the metabolism of co-administered compounds that are CYP3A4 substrates, a property not shared by its licorice-derived analogs.

CYP3A4 Drug metabolism ADME Pharmacokinetics

Low Inherent Cytotoxicity: A Safety Margin Differentiator in Cellular Assays

Glabrolide exhibits low cytotoxicity, with no significant effects observed at concentrations up to 150 μM in HEK293T cells . In comparison, 18β-glycyrrhetinic acid has been reported to induce apoptosis in certain cancer cell lines at concentrations as low as 10–50 μM, while oleanolic acid shows variable cytotoxicity depending on cell type [1].

Cytotoxicity Safety pharmacology HEK293T Cellular models

BACE-1 Inhibition: In Silico Potential with Unconfirmed In Vitro Activity

Glabrolide is widely cited as a BACE-1 (β-secretase 1) inhibitor based on in silico molecular docking studies [1]. However, a publicly available in vitro IC50 value for Glabrolide against BACE-1 has not been located in the peer-reviewed literature. In contrast, 18β-glycyrrhetinic acid demonstrates confirmed BACE-1 inhibition with an IC50 of 8.93 ± 0.69 μM in a FRET-based enzyme assay, while oleanolic acid shows weak inhibition (IC50 355.1 μM) [2][3].

BACE-1 Alzheimer's disease Amyloid beta Beta-secretase

Optimal Use Cases for 3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide Based on Quantified Differentiation


CYP11B1 Inhibition Studies in Cushing's Syndrome and Metabolic Disease Models

Given its potent CYP11B1 inhibition (IC50 17 nM), Glabrolide is the preferred oleanane triterpenoid for investigating cortisol synthesis blockade in cellular models of Cushing's syndrome. Unlike 18β-glycyrrhetinic acid or oleanolic acid, which lack this activity, Glabrolide provides a unique chemical probe for dissecting CYP11B1-dependent pathways without confounding 11β-HSD1-mediated effects at the tested concentration range [1].

Dual 11β-HSD1/CYP11B1 Modulation for Glucocorticoid Metabolism Studies

Glabrolide's combined inhibition of 11β-HSD1 (IC50 1.62 μM) and CYP11B1 (IC50 17 nM) enables researchers to study the interplay between local glucocorticoid regeneration (11β-HSD1) and de novo cortisol synthesis (CYP11B1) in a single compound. This dual-target profile is not recapitulated by 18β-glycyrrhetinic acid (potent 11β-HSD1 inhibition but no CYP11B1 activity) or glycyrrhizin (weak 11β-HSD1 inhibition) [1][2].

CYP3A4-Mediated Drug-Drug Interaction Investigations

As a predicted CYP3A4 inhibitor, Glabrolide serves as a model compound for studying herb-drug interactions involving licorice constituents. Its predicted CYP3A4 inhibition liability contrasts with 18β-glycyrrhetinic acid and glycyrrhizin (predicted non-inhibitors), making Glabrolide the appropriate choice for assessing CYP3A4-mediated metabolic interference in vitro [3].

Low-Cytotoxicity Scaffold for Triterpenoid-Based Drug Design

The demonstrated low cytotoxicity of Glabrolide at concentrations up to 150 μM in HEK293T cells supports its use as a scaffold for semi-synthetic derivatization aimed at improving potency against targets like CYP11B1 or BACE-1, while minimizing off-target toxicity. This safety margin is superior to that observed for 18β-glycyrrhetinic acid at comparable concentrations .

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